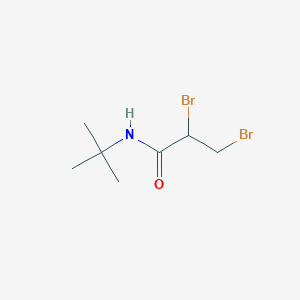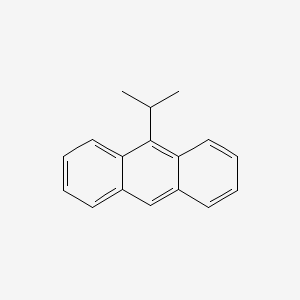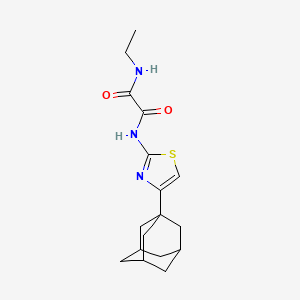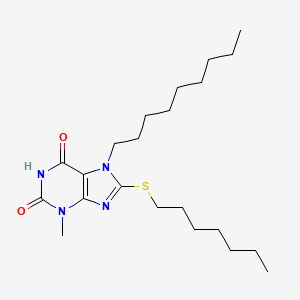
2,3-Dibromo-N-tert-butylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-N-tert-butylpropanamide is an organic compound with the molecular formula C7H13Br2NO. It is a brominated amide, characterized by the presence of two bromine atoms and a tert-butyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-tert-butylpropanamide typically involves the bromination of N-tert-butylpropanamide. The reaction is carried out by treating N-tert-butylpropanamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2 and 3 positions of the propanamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-N-tert-butylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form N-tert-butylpropanamide by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or primary amines in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of N-tert-butyl derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of N-tert-butylpropanamide.
Oxidation: Formation of corresponding oxides or brominated by-products.
Scientific Research Applications
2,3-Dibromo-N-tert-butylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of 2,3-Dibromo-N-tert-butylpropanamide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atoms in the compound are highly reactive and can be easily replaced by other nucleophiles, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
2,3-Dibromo-N-tert-butylpropanamide can be compared with other brominated amides, such as:
2,2-Dibromo-3-nitrilopropionamide: Known for its use as a biocide in industrial water applications.
2,3-Dibromo-2-methylpropanamide:
Properties
CAS No. |
1509-53-1 |
|---|---|
Molecular Formula |
C7H13Br2NO |
Molecular Weight |
286.99 g/mol |
IUPAC Name |
2,3-dibromo-N-tert-butylpropanamide |
InChI |
InChI=1S/C7H13Br2NO/c1-7(2,3)10-6(11)5(9)4-8/h5H,4H2,1-3H3,(H,10,11) |
InChI Key |
ZQDRNOFBWKJDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)

![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11999241.png)
![Methyl 4-{2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11999247.png)




![1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B11999271.png)


